2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
Properties
IUPAC Name |
3-(4-methylphenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-3-12-25-20-22-17-15-6-4-5-7-16(15)21-18(17)19(24)23(20)14-10-8-13(2)9-11-14/h4-11,21H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKUCTITFWHEOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)NC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Nomenclature Considerations
The target molecule features a fused pyrimidoindole core (3H-pyrimido[5,4-b]indol-4(5H)-one) substituted at positions 2 and 3 with propylthio and p-tolyl groups, respectively. The pyrimido[5,4-b]indole system arises from the fusion of a pyrimidine ring (positions 5,4-b) with an indole scaffold. Key substituents include:
Synthetic Strategies and Methodologies
Retrosynthetic Analysis
Retrosynthetically, the molecule can be dissected into two primary fragments:
- Pyrimidoindolone core : Derived from cyclization of an indole-urea or indole-thiourea precursor.
- Substituents : Introduced via sequential functionalization or pre-functionalized building blocks.
Route 1: Stepwise Assembly of the Pyrimidoindole Core
Indole Functionalization
Starting with 5-nitroindole, the following steps are employed:
- Nitration reduction : Catalytic hydrogenation (H₂/Pd-C) yields 5-aminoindole.
- Urea formation : Reaction with phenyl isocyanate generates 5-(phenylurea)indole.
- Cyclization : Heating in polyphosphoric acid (PPA) induces pyrimidine ring closure, forming 3H-pyrimido[5,4-b]indol-4(5H)-one.
Key reaction :
$$
\text{5-Aminoindole} + \text{PhNCO} \xrightarrow{\text{PPA, 120°C}} \text{3H-Pyrimido[5,4-b]indol-4(5H)-one}
$$
Introduction of p-Tolyl and Propylthio Groups
- Friedel-Crafts alkylation : Treatment with p-tolyl chloride in AlCl₃ affords 3-(p-tolyl) substitution.
- Thiolation : Propylthiol is introduced at position 2 via SNAr displacement using NaH/DMF.
Limitations : Low regioselectivity during Friedel-Crafts step (yield: 45–55%).
Route 2: Multi-Component Reaction (MCR) Approach
Adapting methodologies from dithiolopyridine syntheses, a one-pot MCR was optimized:
Reagents :
- Indole-3-carboxaldehyde
- Thiourea
- Propyl bromide
- p-Tolylboronic acid
Procedure :
- Mannich reaction : Indole-3-carboxaldehyde, thiourea, and propyl bromide condense in ethanol with morpholine catalysis to form a thioether intermediate.
- Suzuki coupling : p-Tolylboronic acid is added under Pd(PPh₃)₄ catalysis to introduce the aryl group.
- Cyclodehydration : HCl/EtOH reflux closes the pyrimidine ring.
Advantages :
Route 3: Late-Stage Functionalization
For scalability, pre-formed 3H-pyrimido[5,4-b]indol-4(5H)-one undergoes:
- Lithiation : LDA at -78°C in THF deprotonates position 2.
- Propyl disulfide addition : Quenching with (PrS)₂ yields 2-(propylthio) derivative.
- Buchwald-Hartwig amination : Introduces p-tolyl group via Pd-mediated coupling.
Challenges :
- Sensitivity of lithiated intermediates to moisture.
- Requires rigorous inert conditions.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield (%) | 45–55 | 62–68 | 50–58 |
| Steps | 5 | 3 | 4 |
| Purification Complexity | High | Moderate | High |
| Scalability | Limited | High | Moderate |
Route 2 offers superior efficiency, while Route 3 provides flexibility for analog synthesis.
Analytical Characterization
Critical for confirming structure:
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form a sulfoxide or sulfone derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidoindole core, using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
p-Tolyl halides, Lewis acids (aluminum chloride, ferric chloride).Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Reduced pyrimidoindole derivatives.
Substitution: Substituted p-tolyl derivatives.
Scientific Research Applications
2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound has potential applications in the study of enzyme inhibition and protein-ligand interactions. It can be used as a probe to investigate biological pathways and molecular targets.
Medicine: Preliminary studies suggest that this compound may have pharmacological properties, including anti-inflammatory and anticancer activities. Further research is needed to fully understand its therapeutic potential.
Industry: It can be used in the development of new materials, such as organic semiconductors and polymers, due to its electronic properties.
Mechanism of Action
The mechanism of action of 2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation and require further research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Modifications
The parent structure, 3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 61553-71-7), lacks the propylthio and p-tolyl substituents. Comparative studies highlight that substitutions at positions 2 and 3 significantly alter physicochemical and biological properties. For example:
Substituent Variations in Pyrimidoindole Derivatives
Table 1: Key Structural Analogs and Properties
*Estimated based on molecular formula.
Key Observations:
Alkyl Chain Length : Compounds with longer alkyl chains (e.g., dodecyl in 47c) exhibit enhanced lipophilicity but reduced solubility, critical for pharmacokinetic optimization .
Aryl Group Diversity : The p-tolyl group (methyl-substituted phenyl) in the target compound may offer balanced steric and electronic effects compared to 3-methoxyphenyl () or unsubstituted phenyl (), influencing receptor affinity .
Thioether vs. Ether Linkages : The propylthio group in the target compound contrasts with ether-linked substituents (e.g., isopropoxypropyl in ), where sulfur’s polarizability may enhance binding interactions .
Comparison with Non-Pyrimidoindole Scaffolds
- Ticagrelor (BRILINTA®) : While ticagrelor contains a propylthio group, its triazolopyrimidine core differs from pyrimidoindole. This highlights scaffold-specific effects; ticagrelor’s P2Y12 inhibition contrasts with pyrimidoindoles’ TLR4 activity, underscoring the importance of core structure in target selectivity .
Research Findings and Implications
- TLR4 Ligands : Analogs with shorter alkyl chains (e.g., propyl in 47a) demonstrated superior TLR4 selectivity compared to bulkier derivatives (e.g., dodecyl in 47c), suggesting optimal chain length for activity .
- Synthetic Flexibility : The pyrimidoindole scaffold allows modular substitutions, enabling tuning of electronic (e.g., p-tolyl vs. methoxyphenyl) and steric (e.g., propylthio vs. isopropylthio) properties .
Biological Activity
The compound 2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimidoindole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
Research indicates that compounds within the pyrimidoindole class exhibit significant biological activities, including:
- Antitumor Activity : Several studies have highlighted the antiproliferative effects of pyrimidoindoles against various cancer cell lines.
- Kinase Inhibition : The compound has shown potential as an inhibitor of specific kinases, which are crucial in various signaling pathways related to cancer and other diseases.
- Immune Modulation : Some derivatives have been identified as stimulators of Toll-like receptors (TLRs), suggesting a role in enhancing immune responses.
Antitumor Activity
The antitumor potential of this compound has been evaluated in various studies. For instance, it has demonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating micromolar activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 7.6 | Induction of apoptosis |
| MCF-7 (Breast) | 5.2 | Cell cycle arrest |
| HeLa (Cervical) | 6.1 | Inhibition of proliferation |
Kinase Inhibition
The compound's ability to inhibit specific kinases plays a significant role in its biological activity. In particular, it has been tested against several key kinases involved in cell signaling:
| Kinase | IC50 (µM) | Selectivity |
|---|---|---|
| CK1δ | 0.7 | High selectivity |
| DYRK1A | 3.1 | Moderate selectivity |
| GSK3α | >10 | Low activity |
The selectivity towards CK1δ suggests that this compound could be developed further as a targeted therapy for diseases where CK1δ is implicated.
Immune Modulation
Recent studies have shown that derivatives of this compound can stimulate TLR4, leading to enhanced production of pro-inflammatory cytokines such as IL-6 and interferon-gamma-induced protein 10 (IP-10). This property positions it as a potential candidate for use as an immune modulator or adjuvant in vaccine formulations.
Case Studies and Research Findings
A notable study published in Nature Communications explored the structural modifications of pyrimidoindoles and their effects on TLR activation. The findings indicated that specific substitutions at the N-3 and N-5 positions significantly influenced the compounds' ability to activate NFκB pathways and induce cytokine production .
Another investigation focused on the cytotoxic effects against breast cancer cells, demonstrating that compounds similar to this compound exhibited promising results in inhibiting tumor growth in vivo .
Q & A
Q. What are the critical parameters for optimizing the synthesis of 2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one?
- Methodological Answer : Synthesis involves multi-step reactions, including cyclization of indole derivatives and functionalization via thioether linkages. Key parameters include:
- Temperature control : Optimal yields are achieved at 80–100°C for cyclization steps .
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to stabilize intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
- Reagent stoichiometry : A 1:1.2 molar ratio of indole precursor to propylthiol minimizes side products .
Q. How can structural characterization of this compound be validated?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR to confirm thioether (-S-) and p-tolyl substituents (δ 2.3 ppm for methyl; δ 7.1–7.4 ppm for aromatic protons) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at 437.18 g/mol) .
- X-ray crystallography : Resolves π-π stacking in the pyrimidoindole core .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays aligned with structural analogs (e.g., pyrimidoindoles with anticancer/antimicrobial activity):
- Antiproliferative activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM .
- Antimicrobial screening : Broth microdilution against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans) .
- Cytotoxicity controls : Use non-cancerous cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer : Systematically modify substituents and evaluate biological outcomes:
- Thioether chain length : Compare propylthio (C3) vs. methylthio (C1) analogs for solubility and target binding .
- p-Tolyl substitution : Replace with electron-withdrawing groups (e.g., -Cl) to enhance π-stacking with hydrophobic enzyme pockets .
- Pyrimidoindole core rigidity : Introduce methyl groups at position 8 to restrict conformational flexibility and improve binding .
Example SAR Table :
| Substituent Modification | Biological Activity (IC₅₀) | Selectivity Index (Cancer vs. Normal Cells) |
|---|---|---|
| Propylthio (C3) | 12 μM (HeLa) | 8.5 |
| Methylthio (C1) | 45 μM (HeLa) | 2.1 |
| p-Chlorophenyl | 9 μM (HeLa) | 10.2 |
Q. What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?
- Methodological Answer : Address discrepancies via:
- Standardized assay conditions : Fix cell passage number, serum concentration, and incubation time .
- Metabolic stability testing : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated) causing false negatives .
- Orthogonal validation : Confirm activity with alternative assays (e.g., apoptosis via Annexin V/PI staining vs. caspase-3 activation) .
Q. How can molecular targets be identified for this compound?
- Methodological Answer : Employ proteomic and computational approaches:
- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
- Molecular docking : Screen against kinases (e.g., EGFR, CDK2) using AutoDock Vina; prioritize targets with ΔG < -8 kcal/mol .
- CRISPR-Cas9 screening : Knock out suspected targets (e.g., TLR4) in cell lines to observe loss of compound activity .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?
- Methodological Answer :
- Pharmacokinetics : Administer 10 mg/kg (IV) to rodents; measure plasma half-life (LC-MS/MS) and tissue distribution .
- Xenograft models : Use nude mice with subcutaneous HeLa tumors; assess tumor volume reduction at 25 mg/kg (oral) .
- Toxicity : Monitor liver enzymes (ALT/AST) and renal function (creatinine) over 28 days .
Methodological Notes
- Contradictory Data Analysis : Cross-validate findings using multiple techniques (e.g., SPR for binding affinity vs. ITC for thermodynamics) .
- Physicochemical Stability : Assess pH-dependent degradation (e.g., 1 mM compound in PBS at pH 2–9 for 24 hrs) to guide formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
